(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid
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Overview
Description
(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid is a heterocyclic compound that features a benzotriazole ring fused with a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzotriazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The benzotriazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can introduce various functional groups into the benzotriazole ring, leading to a wide range of derivatives .
Scientific Research Applications
(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar chemical properties but lacking the tetrahydro structure.
1H-Benzotriazole-5-carboxylic acid: Another related compound with a different substitution pattern on the benzotriazole ring.
Uniqueness
(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to its analogs. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)/t4-/m0/s1 |
InChI Key |
JPYZNEPMEUAIJD-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC2=NNN=C2C[C@H]1C(=O)O |
Canonical SMILES |
C1CC2=NNN=C2CC1C(=O)O |
Origin of Product |
United States |
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